2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-[2-Methyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that features a combination of several functional groups, including a tetrahydroquinoline sulfonyl group, a phenoxy group, and a pyridinylmethyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Sulfonyl Intermediate: This step involves the sulfonylation of 1,2,3,4-tetrahydroquinoline using a sulfonyl chloride reagent under basic conditions.
Synthesis of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
Coupling of Intermediates: The tetrahydroquinoline sulfonyl intermediate is then coupled with the phenoxy intermediate under suitable conditions to form the desired product.
Introduction of the Pyridinylmethyl Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[2-Methyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: It can be used to study the biological activity of tetrahydroquinoline derivatives.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-Methyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing binding affinity. The phenoxy and pyridinylmethyl acetamide groups can further contribute to the compound’s overall biological activity by interacting with different molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroquinoline core and exhibit similar biological activities.
Phenoxy Acetamide Derivatives: Compounds with phenoxy acetamide groups can have comparable chemical properties and applications.
Pyridinylmethyl Derivatives: These compounds share the pyridinylmethyl group and can have similar pharmacological profiles.
Uniqueness
2-[2-Methyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroquinoline sulfonyl group, phenoxy group, and pyridinylmethyl acetamide group in a single molecule allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H25N3O4S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C24H25N3O4S/c1-18-14-21(32(29,30)27-13-5-8-20-7-2-3-9-22(20)27)10-11-23(18)31-17-24(28)26-16-19-6-4-12-25-15-19/h2-4,6-7,9-12,14-15H,5,8,13,16-17H2,1H3,(H,26,28) |
InChI Key |
CCYBMOXKVZWTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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